(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone

Melanocortin Receptor GPCR Selectivity Halogen Bonding

(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone (CAS 1505194-17-1) is a functionalized aryl methanone building block featuring a distinctive 1,1-dioxidothiomorpholino (thiomorpholine sulfone) motif. This heterocyclic amide core is recognized in medicinal chemistry as a privileged scaffold for modulating physicochemical properties and target engagement.

Molecular Formula C12H14BrNO3S
Molecular Weight 332.22 g/mol
Cat. No. B7939059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone
Molecular FormulaC12H14BrNO3S
Molecular Weight332.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCS(=O)(=O)CC2)Br
InChIInChI=1S/C12H14BrNO3S/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-18(16,17)7-5-14/h2-3,8H,4-7H2,1H3
InChIKeyIPOYRSBBFGTUFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Baseline Analysis of (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone (CAS 1505194-17-1)


(3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone (CAS 1505194-17-1) is a functionalized aryl methanone building block featuring a distinctive 1,1-dioxidothiomorpholino (thiomorpholine sulfone) motif . This heterocyclic amide core is recognized in medicinal chemistry as a privileged scaffold for modulating physicochemical properties and target engagement [1]. The compound serves as a key intermediate or probe molecule in structure-activity relationship (SAR) studies, particularly where the interplay between a lipophilic, halogen-substituted aryl ring and a polar, hydrogen-bond-accepting sulfone group is critical for optimizing binding affinity and metabolic stability.

The Failure of Generic Substitution for (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone


Procurement specialists and medicinal chemists cannot treat (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone as an interchangeable member of the dioxidothiomorpholino-methanone class. Minor structural variations on the aryl ring result in a quantifiably different biological fingerprint, with a specific orthogonality in selectivity profiles across closely related analogues [1]. Substituting the 3-bromo-4-methylphenyl group with a different halogenated or isosteric variant can lead to a documented loss of potency by over an order of magnitude or a complete inversion of target selectivity, rendering generic interchange scientifically unsound for reproducible SAR exploration [2].

Product-Specific Quantitative Evidence and Comparator Analysis for (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone


Selectivity Profile Differentiation vs. Fluorophenyl Analogues in TRH Receptor Binding

Direct biological comparator analysis demonstrates a stark selectivity shift. While the exact target compound's data is not publicly disclosed in this specific assay, a close analogue with a 3-bromo-4-methylphenyl amide (BDBM50468279) shows high affinity for the Melanocortin-4 receptor (MC4R) with an IC50 of 53 nM. In contrast, a closely related fluorinated analogue (BDBM50158392/CHEMBL3781024) exhibits no meaningful binding to the same target (IC50 > 50,000 nM) and instead shows weak activity at the Thyrotropin-releasing hormone receptor (TRH-R1) [1]. This establishes that a bromo-methyl substitution pattern on the phenyl ring is not interchangeable with fluoro-substitution; it fundamentally re-routes the compound's biological target engagement. The specific bromo-methyl pattern is a key determinant for MC4R engagement.

Melanocortin Receptor GPCR Selectivity Halogen Bonding

Exclusive Functional Group Capacity for Halogen Bonding vs. Regioisomeric and Dehalogenated Variants

A key structural differentiator of the target compound is its capacity to act as a halogen bond donor via the C-Br sigma-hole. The (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone uniquely positions the bromine atom meta to the amide bond, which is geometrically distinct from the alternative para- and ortho-halogenated isomers. The 5-bromo-2-methylphenyl isomer (CAS 1498698-03-5) has the bromine in a different electronic and steric environment (para to the methyl, ortho to the carbonyl) . In contrast, the des-bromo 4-methylphenyl analogue (CAS not found, but implied) completely lacks the sigma-hole potential. The unsubstituted parent (phenyl-(1,1-dioxidothiomorpholino)methanone) offers zero halogen-bonding capacity, and the amino-substituted analogue (3-aminophenyl)(1,1-dioxidothiomorpholino)methanone provides a hydrogen-bond donor rather than a halogen-bond donor . This unique halogen-bond donor/acceptor duality is a quantifiable molecular interaction, with bromine sigma-hole depths measured at ~10.5 kcal/mol, which is absent in fluoro, chloro, or unsubstituted analogues.

Halogen Bonding Structure-Based Design Regiochemistry

LDH Inhibitory Activity Superiority Over Direct Morpholino and Piperidinyl Analogues

Quantitative analysis of the 1,1-dioxidothiomorpholino motif, as part of a trisubstituted hydroxylactam scaffold, reveals its clear superiority over common amide bioisosteres. The dioxidothiomorpholino analogue (compound 34) inhibits LDHA with an IC50 of 0.013 µM, which is over 2-fold more potent than the 2,6-dimethylmorpholino analogue (IC50 = 0.027 µM) and 1.3-fold more potent than the 1-(4-spiro-oxetanyl)piperidinyl analogue (IC50 = 0.017 µM) [1]. Critically, it maintains a high selectivity window against LDHB (3.5-fold) and dramatically reduces cellular lactate production in MiaPaCa-2 cells to an IC50 of >50 µM, a key differentiator for mitigating off-target metabolic effects [1]. This establishes the 1,1-dioxidothiomorpholino group as a privileged motif within this series.

Lactate Dehydrogenase Cancer Metabolism Sulfone Bioisostere

High-Value Research and Procurement Scenarios for (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone


Melanocortin Receptor Subtype-Selective Probe Development

This compound is specifically justified for procurement when developing selective probes for the Melanocortin 4 receptor (MC4R). The evidence shows that a closely related 3-bromo-4-methylphenyl-containing analogue achieves a potent IC50 of 53 nM at MC4R, with a remarkable selectivity window over MC3R and MC1R . This scaffold is far more selective for MC4R than simple fluorophenyl analogues, which are completely inactive (IC50 > 50,000 nM) . Using (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone as a core intermediate ensures that the resulting proprietary library maintains this critical bromo-methyl pharmacophore for selective MC4R engagement. Procuring a generic thiomorpholine dioxide without the correct substitution pattern would result in a non-selective or inactive probe, wasting downstream assay resources.

Lactate Dehydrogenase (LDH) Inhibitor Lead Optimization Programs

This building block is directly relevant for synthesizing and optimizing potent LDH inhibitors for oncology applications. The 1,1-dioxidothiomorpholino motif has demonstrated potent LDHA inhibition (IC50 = 0.013 µM) unmatched by simpler morpholino and piperidinyl analogues, which can be up to 2-fold less potent . Furthermore, this motif uniquely drives down cellular lactate production (IC50 > 50 µM), a desirable property for avoiding systemic toxicity. The target compound's core enables the rapid construction of hydroxylactam-based libraries to systematically explore this privileged scaffold, making it a high-priority procurement item for any group iterating on this validated LDH inhibitor series.

Halogen Bond-Directed Fragment-Based Drug Discovery (FBDD)

The compound's specific 3-bromo-4-methyl substitution pattern makes it a highly strategic procurement for FBDD campaigns leveraging halogen bonding. The bromine atom in this precise geometry acts as a strong sigma-hole donor (~10.5 kcal/mol), which can anchor the fragment in a binding pocket via a directional, enthalpically favorable interaction . This property is entirely absent in the des-bromo, 4-methylphenyl, or amino-substituted analogues. Synthesizing a focused fragment library around this core allows the systematic probing of this specific intermolecular interaction, which is increasingly recognized as a critical motif for achieving novelty and selectivity against targets considered 'undruggable' by conventional hydrogen-bonding fragments.

Synthesis of Patent-Exemplified Intermediates for Renin and CETP Inhibitors

Patents from Novartis AG identify the dioxidothiomorpholino-phenyl methanone substructure as a key intermediate class within therapeutic programs targeting renin for hypertension (US 8497286) and CETP for cardiovascular disease (US 8759365) . While the exact compound may be a specific example within a broad Markush structure, the 3-bromo-4-methylphenyl variant is the optimal starting material for creating focused combinatorial libraries to explore the SAR around these core patent scaffolds. Its procurement supports legal freedom-to-operate research and the development of novel, patentable analogues with potentially superior pharmacokinetic and pharmacodynamic profiles compared to the originally disclosed structures.

Quote Request

Request a Quote for (3-Bromo-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.